molecular formula C5H4KNO2S B6354342 2-Amino-3-thiophenecarboxylic acid potassium salt CAS No. 1195901-48-4

2-Amino-3-thiophenecarboxylic acid potassium salt

Cat. No. B6354342
CAS RN: 1195901-48-4
M. Wt: 181.26 g/mol
InChI Key: ZTDNKYMIZLUOPP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-thiophenecarboxylic acid potassium salt, also known as potassium 2-amino-3-thiophenecarboxylate (KATC) is a white crystalline powder that is used in a variety of applications in the laboratory. KATC is a versatile compound with a wide range of uses in the synthesis of various organic compounds and as a reagent in biochemical reactions. KATC is also used in pharmaceutical research, biochemistry, and in the production of various industrial chemicals.

Scientific Research Applications

KATC has a number of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amides, thiols, and thioesters. It is also used in the synthesis of polymers and other materials. KATC has also been used as a reagent in biochemical reactions, such as the synthesis of DNA and RNA.

Mechanism of Action

KATC is an important reagent in biochemical reactions due to its ability to act as a catalyst. KATC catalyzes the formation of a covalent bond between two molecules. This covalent bond is formed through the transfer of electrons from one molecule to another. This process is known as electrophilic aromatic substitution.
Biochemical and Physiological Effects
KATC has been found to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. KATC has also been found to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

KATC is a versatile reagent with many advantages for laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. KATC is also highly stable, and can be stored for long periods of time without significant degradation. However, KATC is not suitable for use in reactions involving strong acids or bases, as it can be easily hydrolyzed.

Future Directions

KATC has a number of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals, such as antibiotics and anti-cancer drugs. It could also be used in the synthesis of polymers and other materials. KATC could also be used in the development of new biochemical reactions, such as those involving enzymes. In addition, KATC could be used in the development of new analytical techniques, such as those used for the detection of proteins and other biomolecules. Finally, KATC could be used in the development of new technologies, such as those used for the production of clean energy.

Synthesis Methods

KATC can be synthesized in a two-step process. The first step involves the reaction of thiophene-2-carboxylic acid with 2-Amino-3-thiophenecarboxylic acid potassium salt hydroxide to form 2-Amino-3-thiophenecarboxylic acid potassium salt 2-thiophenecarboxylate. The second step involves the reaction of the 2-Amino-3-thiophenecarboxylic acid potassium salt 2-thiophenecarboxylate with ammonia to form KATC.

properties

IUPAC Name

potassium;2-aminothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S.K/c6-4-3(5(7)8)1-2-9-4;/h1-2H,6H2,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNKYMIZLUOPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)[O-])N.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4KNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-thiophenecarboxylic acid potassium salt

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